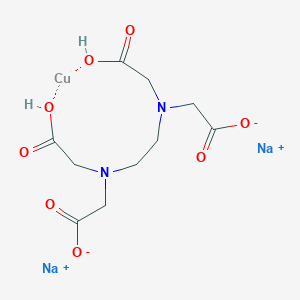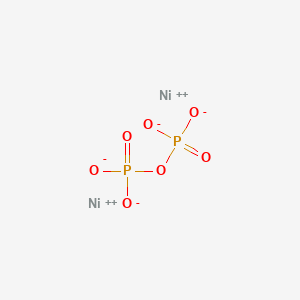
Benzotriptycene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzotriptycene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of chemistry due to its unique structural properties. It is a highly strained molecule that contains three benzene rings fused together in a triangular shape, making it a challenging compound to synthesize. However, its unusual structure and properties have made it a promising candidate for various scientific research applications.
Mécanisme D'action
The mechanism of action of benzotriptycene is not well understood. However, it is believed to interact with DNA and RNA through intercalation, which is the insertion of the molecule between the base pairs of the DNA or RNA double helix. This interaction can lead to changes in the structure and function of the DNA or RNA, which can have significant biological effects.
Effets Biochimiques Et Physiologiques
Benzotriptycene has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. It has also been shown to have antimicrobial properties, inhibiting the growth of several types of bacteria and fungi. Additionally, it has been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Benzotriptycene has several advantages for use in lab experiments. Its unique structural and electronic properties make it a useful tool for studying the properties of organic materials. However, its complex synthesis method and high cost may limit its use in some experiments.
Orientations Futures
There are several future directions for research on benzotriptycene. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of its potential use in biomedical applications, such as drug delivery and imaging. Additionally, further studies are needed to better understand its mechanism of action and to explore its potential as an anticancer and antimicrobial agent.
In conclusion, benzotriptycene is a promising compound for various scientific research applications due to its unique structural and electronic properties. Although its synthesis method is complex and costly, its potential applications in organic electronics, biomedicine, and other areas make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and to explore its potential in various applications.
Méthodes De Synthèse
The synthesis of benzotriptycene is a complex process that involves several steps. The most common method involves the reaction of 1,3,5-tribromo-2-nitrobenzene with sodium amide in liquid ammonia. The resulting product is then reduced using lithium aluminum hydride to form benzotriptycene. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and electrochemical methods.
Applications De Recherche Scientifique
Benzotriptycene has been used in various scientific research applications due to its unique structural and electronic properties. It has been studied extensively for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its high electron mobility and stability make it an attractive candidate for use in these devices.
Propriétés
Numéro CAS |
13395-89-6 |
|---|---|
Nom du produit |
Benzotriptycene |
Formule moléculaire |
C24H16 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
hexacyclo[10.6.6.02,11.04,9.013,18.019,24]tetracosa-2,4,6,8,10,13,15,17,19,21,23-undecaene |
InChI |
InChI=1S/C24H16/c1-2-8-16-14-22-21(13-15(16)7-1)23-17-9-3-5-11-19(17)24(22)20-12-6-4-10-18(20)23/h1-14,23-24H |
Clé InChI |
BDGCAZKBABLJEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46 |
SMILES canonique |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
